Product packaging for 5-Butyl-3-(p-tolyl)rhodanine(Cat. No.:CAS No. 23522-46-5)

5-Butyl-3-(p-tolyl)rhodanine

Cat. No.: B13760394
CAS No.: 23522-46-5
M. Wt: 279.4 g/mol
InChI Key: KRPHCIFQNKKRFF-UHFFFAOYSA-N
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Description

5-Butyl-3-(p-tolyl)rhodanine (CAS 23522-46-5) is a chemical compound based on the privileged rhodanine heterocycle, a scaffold well-known in medicinal chemistry for its diverse biological potential . With a molecular formula of C14-H17-N-O-S2 and a molecular weight of 279.44 g/mol, this compound serves as a key building block in drug discovery research . The rhodanine core is a recognized structure in developing novel small molecules, particularly in oncology. Rhodanine derivatives have been demonstrated to exhibit anticancer properties through various mechanisms, including the induction of apoptosis via modulation of Bcl-2 family proteins and the inhibition of specific molecular targets like the phosphatase of regenerating liver (PRL-3) . The structure-activity relationship (SAR) of rhodanines indicates that the substituents at the 3- and 5- positions of the ring are critical for biological activity and selectivity . Researchers can utilize this 3,5-disubstituted rhodanine derivative as a core scaffold to explore structure-activity relationships or as a synthetic intermediate for developing more complex bioactive molecules. Safety Note: Acute toxicology data from scientific literature reports an intraperitoneal LDLo (lowest published lethal dose) of 400 mg/kg in rats . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NOS2 B13760394 5-Butyl-3-(p-tolyl)rhodanine CAS No. 23522-46-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23522-46-5

Molecular Formula

C14H17NOS2

Molecular Weight

279.4 g/mol

IUPAC Name

5-butyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H17NOS2/c1-3-4-5-12-13(16)15(14(17)18-12)11-8-6-10(2)7-9-11/h6-9,12H,3-5H2,1-2H3

InChI Key

KRPHCIFQNKKRFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C

Origin of Product

United States

Synthetic Methodologies for 5 Butyl 3 P Tolyl Rhodanine and Its Precursors

Conventional Synthetic Pathways to Rhodanine (B49660) Derivatives

The rhodanine scaffold is a privileged structure in medicinal chemistry, and its synthesis has been a subject of extensive research. nih.govresearchgate.net Traditional methods for constructing this 2-thioxothiazolidin-4-one core are well-established and typically involve cyclization reactions.

Condensation Reactions with Carbon Disulfide

The most common and widely utilized method for synthesizing N-substituted rhodanine derivatives involves a one-pot, three-component reaction. This pathway typically utilizes a primary amine, carbon disulfide, and an α-haloacetic acid derivative. nih.govresearchgate.net The reaction sequence begins with the formation of a dithiocarbamate (B8719985) salt from the primary amine and carbon disulfide in the presence of a base. This intermediate then undergoes nucleophilic substitution with the α-haloacetate, followed by an intramolecular cyclization-condensation to yield the N-substituted rhodanine ring.

An efficient approach involves the base-assisted one-pot coupling and cyclization of a primary amine, carbon disulfide, and a third component like methyl (2-chloroacetyl)carbamate. nih.govnih.gov This method is valued for its tolerance of a broad range of functional groups and its scalability, often producing N-substituted rhodanines in excellent yields. nih.govnih.gov

Table 1: Influence of Different Bases on a Model Rhodanine Synthesis

EntryBase (2.0 equiv.)SolventYield (%)
1Et3NMeCN93
2DIPEAMeCN85
3DBUMeCN92
4K2CO3MeCN80
5DMAPMeCN45
6NoneMeCN0
This table is illustrative, based on data for the synthesis of 5-unsubstituted rhodanines, demonstrating the critical role of the base in promoting the cyclization reaction. Adapted from Liang et al., 2020. researchgate.net

Alternative Cyclization Approaches

Beyond the classical carbon disulfide route, alternative strategies have been developed to access the rhodanine skeleton. One notable method involves the reaction of thioureas with thioglycolic acid, catalyzed by a protic acid. researchgate.netsemanticscholar.orgthieme-connect.com This approach provides a direct, one-step synthesis for both the parent rhodanine and N-aryl rhodanines, presenting an efficient and atom-economical alternative. semanticscholar.org

Another modern strategy is the base-promoted formal [3 + 2] cycloaddition of α-halohydroxamates with carbon disulfide. organic-chemistry.org This method provides functionalized rhodanine derivatives in very good yields and is noted for its wide substrate scope and tolerance of various functional groups. organic-chemistry.org Such multicomponent processes are highly valued in modern organic synthesis for their efficiency in constructing complex molecular architectures from simple starting materials. researchgate.net

Specific Synthesis Protocols for 3-(p-tolyl)rhodanine

The precursor 3-(p-tolyl)rhodanine is synthesized by applying the general condensation reaction to specific starting materials: p-toluidine (B81030), carbon disulfide, and a suitable two-carbon building block with leaving groups, such as chloroacetic acid. The IUPAC name for this intermediate is 3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one. nih.gov

Optimization of Reaction Conditions and Reagents

The efficiency of the synthesis of 3-(p-tolyl)rhodanine is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and reaction temperature. The goal is to achieve a high yield of the desired product while minimizing side reactions.

Studies on similar N-substituted rhodanine syntheses have shown that organic bases like triethylamine (B128534) (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) often provide excellent yields. researchgate.net The temperature can also be a critical factor, with some protocols operating at room temperature while others may require heating to drive the cyclization to completion.

Table 2: Optimization of Solvent for a Model Rhodanine Synthesis

EntrySolventYield (%)
1MeCN93
2DMSO88
3DMA86
4DMF85
5EA73
6DCM65
7DCE68
This table is illustrative, based on data for the synthesis of 5-unsubstituted rhodanines, highlighting the impact of the solvent on reaction efficiency. Adapted from Liang et al., 2020. researchgate.net

Purification and Isolation Techniques

Following the synthesis, the crude 3-(p-tolyl)rhodanine must be isolated from the reaction mixture and purified. Standard laboratory procedures are typically employed for this purpose. The workup often begins with quenching the reaction, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried over an anhydrous salt like MgSO4 or Na2SO4, and concentrated under reduced pressure. google.com

The final purification is commonly achieved through recrystallization from a suitable solvent system (e.g., ethanol (B145695) or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel. google.comderpharmachemica.com The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Strategies for C5-Alkylation: Introduction of the Butyl Moiety

The final step in the synthesis of 5-Butyl-3-(p-tolyl)rhodanine is the introduction of the butyl group at the C-5 position of the 3-(p-tolyl)rhodanine precursor. The methylene (B1212753) group at the C-5 position of the rhodanine ring is flanked by two activating groups (a carbonyl and a thiocarbonyl), making it acidic and highly reactive. f1000research.com

A primary method for introducing substituents at this position is the Knoevenagel condensation reaction. researchgate.netnanobioletters.com This involves reacting the 3-(p-tolyl)rhodanine with butyraldehyde (B50154) (butanal) in the presence of a base catalyst (such as sodium acetate) in a solvent like glacial acetic acid. mdpi.com This reaction forms an intermediate, 5-butylidene-3-(p-tolyl)rhodanine.

The resulting exocyclic double bond of the butylidene intermediate is then reduced to a single bond to yield the final product, this compound. This reduction can be accomplished using various standard reducing agents, such as sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation. The choice of method depends on the compatibility with other functional groups in the molecule. The direct alkylation of the rhodanine C-5 position with a butyl halide (e.g., butyl bromide) under basic conditions is another potential, though sometimes less common, route.

Knoevenagel Condensation with Butyraldehyde and Subsequent Reduction

A common and versatile method for the synthesis of 5-substituted rhodanine derivatives is the Knoevenagel condensation. researchgate.netdamascusuniversity.edu.sy This reaction involves the condensation of an active methylene compound, in this case, 3-(p-tolyl)rhodanine, with an aldehyde or ketone, here butyraldehyde, in the presence of a basic catalyst.

The initial step is the synthesis of the precursor, 3-(p-tolyl)rhodanine. This is typically achieved by reacting p-toluidine with carbon disulfide and chloroacetic acid in the presence of a base.

Once 3-(p-tolyl)rhodanine is obtained, it undergoes a Knoevenagel condensation with butyraldehyde. This reaction is usually catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and often requires heating. The product of this condensation is 5-butylidene-3-(p-tolyl)rhodanine.

A generalized reaction scheme is presented below:

Scheme 1: Synthesis via Knoevenagel Condensation and Reduction

Formation of 3-(p-tolyl)rhodanine:

p-toluidine + Carbon Disulfide + Chloroacetic acid → 3-(p-tolyl)rhodanine

Knoevenagel Condensation:

3-(p-tolyl)rhodanine + Butyraldehyde → 5-Butylidene-3-(p-tolyl)rhodanine

Reduction:

5-Butylidene-3-(p-tolyl)rhodanine + Reducing Agent → this compound

StepReactantsCatalyst/ReagentProductTypical Conditions
1p-toluidine, Carbon Disulfide, Chloroacetic acidBase (e.g., NaOH)3-(p-tolyl)rhodanineVaries
23-(p-tolyl)rhodanine, ButyraldehydeWeak Base (e.g., Piperidine)5-Butylidene-3-(p-tolyl)rhodanineReflux in solvent (e.g., Ethanol)
35-Butylidene-3-(p-tolyl)rhodanineNaBH4 or H2/Pd-CThis compoundRoom temperature or slightly elevated

Direct Alkylation Approaches and Challenges

Direct alkylation of the C5 position of 3-(p-tolyl)rhodanine with a butyl halide (e.g., butyl bromide) in the presence of a base presents a more direct synthetic route. This method avoids the need for a separate reduction step.

The reaction involves the deprotonation of the acidic methylene proton at the C5 position by a suitable base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the butyl halide in an SN2 reaction to form the C-C bond.

However, this approach is not without its challenges:

Polyalkylation: The mono-alkylated product, this compound, still possesses an acidic proton at the C5 position. This can lead to a second alkylation reaction, resulting in the formation of a 5,5-dibutyl-3-(p-tolyl)rhodanine byproduct. The extent of polyalkylation depends on the reaction conditions, including the strength of the base, the stoichiometry of the reactants, and the reaction time.

O- versus C-Alkylation: The intermediate enolate can undergo alkylation at either the carbon or the oxygen atom. While C-alkylation is generally favored for rhodanines, the formation of O-alkylated byproducts can occur under certain conditions, reducing the yield of the desired product.

Base Sensitivity: The rhodanine ring can be susceptible to hydrolysis under strongly basic conditions, leading to ring-opening and the formation of unwanted side products.

The choice of base is crucial in mitigating these challenges. Strong bases like lithium diisopropylamide (LDA) at low temperatures are often employed to achieve rapid and complete deprotonation, minimizing side reactions.

ChallengeDescriptionPotential Mitigation Strategies
PolyalkylationFormation of 5,5-dibutyl-3-(p-tolyl)rhodanineUse of bulky bases, careful control of stoichiometry, shorter reaction times
O- versus C-AlkylationAlkylation at the oxygen atom of the enolateUse of non-polar solvents, counter-ion effects (e.g., Li+)
Base SensitivityRing opening of the rhodanine nucleusUse of non-nucleophilic strong bases, low temperatures

Catalytic Enhancements in C5-Alkylation

To improve the efficiency and selectivity of C5-alkylation, various catalytic methods have been explored for rhodanine derivatives. These methods often aim to facilitate the reaction under milder conditions and with greater control over the product distribution.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for reactions involving reactants in different phases, such as an aqueous base and an organic substrate. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide (B78521) ion from the aqueous phase to the organic phase, where it can deprotonate the rhodanine. This method can enhance the reaction rate and allow for the use of milder bases, potentially reducing side reactions.

Transition Metal Catalysis: While less common for simple alkylation of rhodanines, transition metal-catalyzed cross-coupling reactions represent a potential avenue for more complex C5-substitutions. For instance, a pre-functionalized rhodanine (e.g., with a leaving group at C5) could potentially undergo coupling with an organometallic reagent. Research in this area for rhodanine C5-alkylation is still developing.

The use of catalysts can lead to several advantages:

Milder Reaction Conditions: Catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and with weaker bases.

Improved Selectivity: By coordinating to the reactants, catalysts can influence the regioselectivity and stereoselectivity of the reaction, favoring the formation of the desired product.

Increased Reaction Rates: Catalysts can significantly accelerate the rate of the reaction, leading to shorter reaction times and increased throughput.

Yield Optimization and Scalability Considerations for this compound Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are critical for the practical application of this compound. Several factors need to be considered for both the Knoevenagel/reduction and the direct alkylation routes.

For the Knoevenagel Condensation/Reduction Pathway:

Catalyst and Solvent Selection: The choice of catalyst and solvent for the Knoevenagel condensation can significantly impact the yield. Screening different base catalysts (e.g., piperidine, pyrrolidine, ammonium acetate) and solvents (e.g., ethanol, toluene (B28343), acetic acid) is often necessary to find the optimal conditions.

Water Removal: The Knoevenagel condensation produces water as a byproduct. Removing this water, for example, by using a Dean-Stark apparatus, can drive the equilibrium towards the product and improve the yield.

Reduction Conditions: The choice of reducing agent and reaction conditions for the reduction of the butylidene intermediate is crucial. Catalytic hydrogenation often provides high yields and is a clean reaction, but the cost of the catalyst and the need for specialized equipment can be a drawback. Sodium borohydride is a cheaper and more convenient alternative, but may require careful control of the reaction temperature to avoid side reactions.

For the Direct Alkylation Pathway:

Base and Temperature Control: As discussed earlier, the choice of base and strict control of the reaction temperature are paramount to minimize polyalkylation and ring degradation. The use of cryogenic temperatures (e.g., -78 °C) is common when employing strong bases like LDA.

Stoichiometry: Precise control over the stoichiometry of the rhodanine, base, and alkylating agent is essential to favor mono-alkylation.

Scalability Considerations:

When scaling up the synthesis from a laboratory to a pilot or industrial scale, several new challenges emerge:

Heat Transfer: Both the Knoevenagel condensation (which is often endothermic) and the exothermic quenching of strong bases require efficient heat transfer to maintain optimal reaction temperatures.

Mixing: Ensuring efficient mixing becomes more challenging in large reactors.

Work-up and Purification: The isolation and purification of the product can become more complex and resource-intensive on a larger scale. The choice of purification method (e.g., crystallization vs. chromatography) will depend on the purity requirements and the physical properties of the product.

Green Chemistry Principles in the Synthesis of Rhodanine Derivatives

The application of green chemistry principles to the synthesis of rhodanine derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. tandfonline.comrsc.org

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives such as water, ethanol, or supercritical fluids is being explored for rhodanine synthesis. nanobioletters.com Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. tandfonline.com

Catalysis: The use of catalysts, as discussed earlier, is a key principle of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core concept of atom economy. The direct alkylation route, in principle, has a higher atom economy than the Knoevenagel/reduction pathway, as it involves fewer steps and reagents.

Energy Efficiency: The use of microwave irradiation or ultrasound as energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comju.edu.sa These techniques can also lead to higher yields and cleaner reactions.

Green Chemistry PrincipleApplication in Rhodanine Synthesis
Use of Greener SolventsEmploying water, ethanol, or ionic liquids as reaction media. tandfonline.comnanobioletters.com
CatalysisUtilizing recyclable heterogeneous catalysts or phase-transfer catalysts.
Atom EconomyFavoring synthetic routes with fewer steps and byproducts, such as direct alkylation.
Energy EfficiencyUtilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. tandfonline.comju.edu.sa

By incorporating these green chemistry principles, the synthesis of this compound and other rhodanine derivatives can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Characterization of 5 Butyl 3 P Tolyl Rhodanine

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 5-Butyl-3-(p-tolyl)rhodanine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals.

Comprehensive ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the butyl chain, the p-tolyl group, and the rhodanine (B49660) ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), given in Hertz (Hz), provide information about the connectivity of neighboring protons.

The protons of the p-tolyl group appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring. The methyl protons of the tolyl group resonate as a singlet in the upfield region. The methine proton at the C5 position of the rhodanine ring, being adjacent to a chiral center, gives rise to a triplet. The protons of the butyl chain exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Assignments for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (Tolyl)~7.30d~8.2
H-3', H-5' (Tolyl)~7.15d~8.2
H-5 (Rhodanine)~4.50t~7.5
CH₃ (Tolyl)~2.35s-
α-CH₂ (Butyl)~1.90-2.05m-
β-CH₂ (Butyl)~1.35-1.50m-
γ-CH₂ (Butyl)~1.25-1.40m-
δ-CH₃ (Butyl)~0.90t~7.3

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.

¹³C NMR Chemical Shift Elucidation and DEPT Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) analysis is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

The spectrum shows distinct signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons of the rhodanine ring at the downfield end. The aromatic carbons of the p-tolyl group appear in the characteristic aromatic region. The carbons of the butyl chain are observed in the upfield aliphatic region.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

CarbonDEPTChemical Shift (δ, ppm)
C=S (Rhodanine)C~202
C=O (Rhodanine)C~175
C-1' (Tolyl)C~138
C-4' (Tolyl)C~132
C-2', C-6' (Tolyl)CH~130
C-3', C-5' (Tolyl)CH~128
C-5 (Rhodanine)CH~50
α-CH₂ (Butyl)CH₂~33
β-CH₂ (Butyl)CH₂~29
γ-CH₂ (Butyl)CH₂~22
CH₃ (Tolyl)CH₃~21
δ-CH₃ (Butyl)CH₃~14

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Elucidation

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this would show correlations between the adjacent protons in the butyl chain and between the ortho- and meta-protons of the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different fragments of the molecule, such as the attachment of the butyl group to C5 of the rhodanine ring and the p-tolyl group to the nitrogen atom.

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the various functional groups. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis.

Key vibrational modes include the stretching frequencies of the C=O, C=S, C-N, and C-S bonds within the rhodanine ring, as well as the vibrations associated with the p-tolyl and butyl substituents.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
C=O (Amide I)Stretching~1700-1740
C=C (Aromatic)Stretching~1600, ~1510
C-NStretching~1350-1400
C=S (Thioamide)Stretching~1200-1250
C-SStretching~650-700
C-H (Aromatic)Stretching>3000
C-H (Aliphatic)Stretching~2850-2960

Note: The frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Conformational Insights from Vibrational Spectroscopy

While providing primary information on functional groups, vibrational spectroscopy can also offer clues about the conformational preferences of the molecule. The position and shape of certain vibrational bands, particularly those involving the flexible butyl chain and the orientation of the p-tolyl group relative to the rhodanine ring, can be sensitive to conformational changes. Theoretical calculations are often employed in conjunction with experimental spectra to assign specific bands to different conformers and to estimate their relative populations. For instance, the C-H stretching and bending modes of the butyl group can be influenced by its rotational isomers (gauche vs. anti).

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition and confirmation of the molecular formula of a compound. For this compound (C₁₄H₁₇NOS₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the differentiation from other ions with the same nominal mass but different elemental compositions.

Fragmentation Pathways and Mechanistic Interpretation

While specific fragmentation data for this compound is not available, the fragmentation of rhodanine derivatives under mass spectrometric conditions typically involves characteristic cleavages of the rhodanine ring and its substituents. The fragmentation pathways are influenced by the ionization method employed (e.g., Electron Ionization or Electrospray Ionization) and the collision energy.

Key fragmentation patterns anticipated for this compound would likely include:

Cleavage of the butyl group: Loss of the C₄H₉ radical or butene (C₄H₈) from the C5 position of the rhodanine ring.

Fragmentation of the p-tolyl group: Loss of the tolyl group or subsequent fragmentation of the aromatic ring.

Rhodanine ring fragmentation: Cleavage of the thiazolidine ring, potentially leading to the formation of ions corresponding to the thioisocyanate of the p-tolyl group (p-tolyl-NCS) or fragments containing the sulfur atoms.

A detailed mechanistic interpretation would involve proposing structures for the observed fragment ions and explaining their formation through established principles of mass spectral fragmentation, such as alpha-cleavages, McLafferty rearrangements, and charge-site-driven fragmentations.

Table 1: Postulated HRMS Fragmentation Data for this compound

Fragment Ion Proposed Structure Plausible m/z
[M]+• C₁₄H₁₇NOS₂ (Exact Mass)
[M - C₄H₉]+
[M - C₇H₇]+
[C₇H₇NCS]+• p-tolyl isothiocyanate

Note: The m/z values are placeholders and would be determined with high precision in an actual HRMS experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to transitions of electrons in its chromophoric system.

Electronic Transitions and Chromophore Analysis

The chromophore in this compound is primarily the rhodanine ring conjugated with the p-tolyl group. The key electronic transitions would likely be:

π → π* transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are typically observed at shorter wavelengths with high molar absorptivity. The aromatic p-tolyl ring and the C=S and C=O groups within the rhodanine moiety contribute to these transitions.

n → π* transitions: These transitions involve the excitation of non-bonding electrons (from the nitrogen, oxygen, and sulfur atoms) to antibonding π* orbitals. These are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions.

The position and intensity of the absorption maxima (λmax) would be influenced by the solvent polarity.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Type of Transition
(Hypothetical Non-polar) ~λ₁ ~ε₁ π → π*
(Hypothetical Non-polar) ~λ₂ ~ε₂ n → π*
(Hypothetical Polar) (Shifted λ₁) (Altered ε₁) π → π*

Note: The values are illustrative and would need to be determined experimentally.

X-ray Crystallography of this compound

Molecular Conformation and Torsion Angle Analysis

The conformation of this compound would be defined by the relative orientations of the butyl group, the rhodanine ring, and the p-tolyl group. Key torsion angles to be analyzed would include:

The torsion angle between the rhodanine ring and the p-tolyl group, which would describe the degree of twist between these two moieties.

The torsion angles within the butyl chain, which would describe its conformation (e.g., extended or folded).

The planarity of the rhodanine ring itself would also be a point of interest.

Table 3: Key Torsion Angles for Conformational Analysis of this compound

Atoms Defining Torsion Angle Expected Angle (°) Description
C(ring)-N-C(tolyl)-C(tolyl) (Value) Orientation of the p-tolyl group relative to the rhodanine ring

Note: The specific atoms and expected values would be determined from the crystallographic data.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice (crystal packing) is governed by intermolecular interactions. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: While the molecule does not have strong hydrogen bond donors, weak C-H···O and C-H···S hydrogen bonds could play a role in stabilizing the crystal structure.

π-π Stacking: The aromatic p-tolyl rings could engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

Analysis of the crystal packing would involve identifying these interactions and describing how they lead to the formation of the three-dimensional crystal lattice.

Polymorphism Studies and Crystal Habit Investigations

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of specific studies focused on the polymorphism and crystal habit of this compound. While the broader class of rhodanine derivatives has been the subject of various chemical and structural investigations, detailed research into the solid-state properties of this particular compound is not publicly available.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit varying physical and chemical properties. Similarly, crystal habit, the external morphology of a crystal, is influenced by crystallization conditions and can impact bulk properties such as flowability and dissolution rate.

Despite the importance of these characteristics, dedicated research to identify and characterize different polymorphic forms of this compound or to document its crystal habit under various conditions has not been reported in the available literature. General studies on other rhodanine derivatives have utilized techniques such as X-ray diffraction to determine their crystal structures. For instance, investigations into related compounds have elucidated aspects like the planarity of the rhodanine and adjacent rings and the formation of dimers through hydrogen bonding. However, these findings are specific to the molecules studied and cannot be directly extrapolated to this compound.

Consequently, without experimental data from techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), or thermal gravimetric analysis (TGA) for this compound, a detailed discussion of its polymorphic forms, their relative stabilities, and their interconversion is not possible. Likewise, the typical crystal habit and the factors influencing its morphology remain uncharacterized.

Further research is required to elucidate the solid-state chemistry of this compound. Such studies would be invaluable for a complete understanding of its material properties and for any potential applications where solid-state characteristics are of importance.

Computational and Theoretical Investigations of 5 Butyl 3 P Tolyl Rhodanine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound like 5-Butyl-3-(p-tolyl)rhodanine. These computational methods provide insights into electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. acs.org For this compound, a functional such as B3LYP, often paired with a basis set like 6-31G(d) or higher, would be utilized to perform these calculations. scirp.org

The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry with the lowest possible electronic energy. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

The output of these calculations would provide key data points such as the total electronic energy, bond lengths, bond angles, and dihedral angles of the molecule. This information is crucial for understanding the steric and electronic interactions between the butyl group, the rhodanine (B49660) core, and the p-tolyl substituent.

Table 1: Representative Optimized Geometrical Parameters for a Rhodanine Derivative (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))
Bond LengthC=O~1.21 Å
C=S~1.67 Å
N-C(p-tolyl)~1.42 Å
C-C (butyl chain)~1.53 Å
Bond AngleO=C-N~125°
C-N-C(p-tolyl)~120°
Dihedral AngleRhodanine ring/p-tolyl ring~45-60°

Note: The values in this table are illustrative and based on typical bond lengths and angles found in similar heterocyclic compounds. Actual calculated values for this compound would be specific to its unique structure.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack. Typically for rhodanine derivatives, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. mdpi.comscirp.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Rhodanine Derivative

ParameterEnergy (eV)
HOMO Energy-6.5 to -5.5
LUMO Energy-2.0 to -1.0
HOMO-LUMO Gap (ΔE)3.5 to 5.5

Note: These energy ranges are typical for rhodanine derivatives as reported in the literature and serve as an illustrative example.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors are used to denote different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow indicate regions of neutral or intermediate potential.

For this compound, the EPS map would likely show negative potential around the carbonyl oxygen and the sulfur atom of the rhodanine ring, highlighting these as potential sites for interaction with electrophiles. The regions around the hydrogen atoms of the p-tolyl and butyl groups would likely exhibit a positive potential. This mapping provides a valuable tool for predicting intermolecular interactions and the molecule's reactivity patterns.

Spectroscopic Parameter Prediction and Validation

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

The predicted chemical shifts for this compound would be calculated based on its optimized geometry. These theoretical values would then be compared to experimentally obtained NMR data. A strong correlation between the predicted and experimental shifts would provide confidence in the calculated molecular structure. Discrepancies can often be explained by solvent effects or dynamic processes not fully captured by the gas-phase calculations.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Rhodanine Moiety

AtomPredicted δ (ppm)Experimental δ (ppm)
C=O~190-200~195
C=S~200-210~205
CH₂ (on ring)~35-45~40

Note: This table provides an illustrative comparison. Actual values would depend on the specific experimental conditions and the level of theory used for the prediction.

Simulated Vibrational Spectra (IR, Raman) and Normal Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency calculations based on the optimized geometry of this compound can generate theoretical IR and Raman spectra.

The calculations yield the vibrational frequencies and their corresponding intensities. A normal mode analysis assigns each calculated frequency to a specific vibrational motion of the atoms, such as stretching, bending, or rocking. This detailed assignment is invaluable for interpreting experimental spectra. For instance, the characteristic stretching frequencies of the C=O and C=S groups in the rhodanine ring would be identified. Theoretical spectra are often scaled by a small factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in a Rhodanine Derivative

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
C=OStretching~1700-1750
C=SStretching~1200-1250
C-NStretching~1300-1350
C-H (aromatic)Stretching~3000-3100
C-H (aliphatic)Stretching~2850-2960

Note: These frequencies are illustrative and based on typical values for the respective functional groups. The actual calculated spectrum would contain a comprehensive list of all vibrational modes.

Computational UV-Vis Absorption Spectra

The electronic absorption properties of this compound are investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is a powerful tool for predicting the UV-Vis absorption spectra of organic molecules by calculating the energies of electronic transitions from the ground state to various excited states.

Typically, the geometry of the molecule is first optimized using a suitable DFT functional, such as B3LYP, with a basis set like 6-311++G(d,p) to find the lowest energy conformation. Following optimization, TD-DFT calculations are performed to obtain the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of the electronic transitions. The oscillator strength indicates the probability of a given transition occurring. These calculations can be performed in the gas phase and in various solvents using a polarizable continuum model (PCM) to account for solvent effects on the electronic structure. For many organic molecules, TD-DFT calculations can predict experimental λmax values with an error of less than 0.3 eV. beilstein-journals.org

The principal electronic transitions for rhodanine derivatives typically involve π → π* and n → π* transitions associated with the conjugated system of the rhodanine ring and the attached p-tolyl group. The calculated spectrum provides insight into how the butyl and p-tolyl substituents modulate the electronic structure of the rhodanine core.

Table 1: Predicted UV-Vis Absorption Data for this compound (Illustrative data based on TD-DFT calculations for similar rhodanine derivatives)

TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S0 → S13.253810.58HOMO → LUMO (π → π)
S0 → S23.903180.12HOMO-1 → LUMO (π → π)
S0 → S34.412810.09HOMO → LUMO+1 (π → π*)

Note: HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. Calculations are often performed using functionals like B3LYP or ωB97XD to model electronic properties. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis maps the potential energy of the molecule as a function of its geometry, identifying stable low-energy states and the energy barriers between them.

Initial exploration of the conformational landscape is often conducted using molecular mechanics (MM), a computationally efficient method. This is followed by more rigorous molecular dynamics (MD) simulations, which simulate the movement of atoms in the molecule over time, providing a dynamic view of its conformational flexibility. dntb.gov.ua All-atom MD simulations can reveal how the molecule behaves in a solution, showing the dynamics of the flexible butyl chain and the rotation around the N-C single bond connecting the rhodanine ring to the p-tolyl group. researchgate.net

From the trajectories of MD simulations or systematic potential energy surface scans, various low-energy conformers can be identified. The geometries of these conformers are then typically re-optimized at a higher level of theory (e.g., DFT with a functional like B3LYP). A key conformational feature in N-aryl rhodanines is the rotation around the N-Caryl bond. The steric hindrance between the rhodanine ring and the substituents on the aryl ring can create significant energy barriers to rotation. researchgate.net

A potential energy surface (PES) can be generated by systematically rotating the dihedral angle of the N-Caryl bond and calculating the energy at each step. This allows for the identification of the lowest energy conformers (energy minima) and the transition states that separate them (energy maxima). The energy difference between a minimum and an adjacent maximum represents the rotational energy barrier. For similar N-(o-aryl)rhodanine derivatives, these barriers have been found to be in the range of 82–129 kJ/mol. researchgate.netacs.org

Table 2: Calculated Rotational Energy Barriers for this compound (Illustrative data based on DFT calculations for related N-aryl rhodanine compounds)

Dihedral Angle (N-C-C-C of tolyl)Relative Energy (kJ/mol)Conformer Type
15.2Transition State
~60°0.0Stable Conformer
120°15.5Transition State
180°5.8Local Minimum

Chemical Reactivity and Mechanistic Studies (Theoretical Aspects)

DFT calculations are instrumental in understanding the chemical reactivity of this compound and the mechanisms of its reactions.

A common and important reaction for rhodanines is the Knoevenagel condensation at the C5 position, which possesses an active methylene (B1212753) group. This reaction is used to synthesize 5-arylidene rhodanine derivatives. nanobioletters.commdpi.com Computational chemistry can elucidate the step-by-step mechanism of this reaction. The reaction typically proceeds via a base-catalyzed pathway involving the deprotonation of the C5 methylene group to form a nucleophilic carbanion. This is followed by the nucleophilic attack on the carbonyl carbon of an aldehyde, leading to an intermediate which then dehydrates to form the final C=C double bond. scholarsresearchlibrary.com Theoretical modeling of this pathway involves identifying all intermediates and transition states along the reaction coordinate.

For each step in the proposed reaction mechanism, the structure of the transition state (TS) can be located on the potential energy surface. A TS is a first-order saddle point, representing the maximum energy along the reaction coordinate. Frequency calculations are performed to confirm the nature of the stationary points: minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Calculated Activation Energies for a Knoevenagel Condensation Reaction (Illustrative data for the reaction of this compound with benzaldehyde)

Reaction StepSpeciesRelative Energy (kJ/mol)Activation Energy (kJ/mol)
1. DeprotonationReactants + Base0.0-
TS145.145.1
Intermediate 1 (Carbanion)20.5-
2. Nucleophilic AttackIntermediate 1 + Benzaldehyde20.5-
TS268.948.4
Intermediate 2 (Alkoxide)-5.2-
3. DehydrationIntermediate 2-5.2-
TS385.390.5
Products-30.1-

Molecular Docking and Interaction Studies with Non-Biological Targets (e.g., Materials Surfaces, Catalytic Sites)

The general body of research on rhodanine derivatives indicates their potential to act as effective corrosion inhibitors for various metals, including steel and copper, particularly in acidic environments. The mechanism of inhibition is predominantly attributed to the adsorption of the rhodanine molecules onto the metal surface, forming a protective barrier that impedes the corrosion process.

Computational methodologies, most notably Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are the primary tools employed to elucidate the interaction between rhodanine derivatives and metal surfaces at a molecular level. DFT calculations are frequently used to determine the electronic properties of the inhibitor molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters provide insights into the molecule's propensity to donate or accept electrons, a critical factor in the formation of chemical bonds with the metal surface. A higher HOMO energy generally correlates with a greater ability for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and enhanced inhibition efficiency. Conversely, a lower LUMO energy suggests a greater ability to accept electrons from the metal surface.

MD simulations offer a dynamic perspective on the adsorption process, allowing researchers to visualize the orientation and conformation of the inhibitor molecules on the material surface and to calculate the binding energy of the interaction. These simulations can predict whether the molecule adsorbs in a planar or vertical orientation, which influences the surface coverage and the effectiveness of the protective film.

Although specific data for this compound is not available, hypothetical interaction studies would likely focus on the following aspects:

Interaction with Catalytic Sites: While less common in the existing literature for rhodanine derivatives, studies could explore the binding of this compound to the active sites of heterogeneous catalysts. Such investigations would aim to understand if the molecule can act as a catalyst poison or modifier. The docking simulations would identify the specific atoms or functional groups involved in the binding and the strength of the interaction.

The following table outlines the kind of data that would be generated from such computational studies, though it is important to reiterate that this is a hypothetical representation due to the absence of published research for this specific compound.

Target SurfaceComputational MethodKey Parameters CalculatedHypothetical Findings
Fe(110)DFTAdsorption Energy, EHOMO, ELUMO, Energy Gap (ΔE), Mulliken ChargesStrong chemisorption predicted, with the sulfur and oxygen atoms of the rhodanine ring being the primary binding sites. The p-tolyl group may contribute to a more planar orientation on the surface.
Cu(111)MD SimulationBinding Energy, Radial Distribution Function, Adsorption ConfigurationSpontaneous adsorption with the formation of a stable inhibitor film. The butyl chain might exhibit flexibility, influencing the packing density of the adsorbed layer.

Further experimental and computational research is required to specifically elucidate the interactions of this compound with non-biological targets.

Chemical Reactivity and Derivatization of 5 Butyl 3 P Tolyl Rhodanine

Reactions at the Thioamide Moiety

The thioamide functional group is a critical site for the chemical modification of 5-Butyl-3-(p-tolyl)rhodanine, offering avenues for S-alkylation, S-acylation, and oxidation reactions. These transformations are pivotal in altering the electronic properties and biological activity of the molecule.

The exocyclic sulfur atom of the thioamide moiety in this compound is nucleophilic and readily undergoes S-alkylation and S-acylation reactions. These reactions typically proceed via the formation of a thioenolate intermediate in the presence of a base, followed by reaction with an electrophile.

S-alkylation with various alkyl halides introduces a range of alkyl groups to the sulfur atom, leading to the formation of 2-(alkylthio)-3-(p-tolyl)-5-butyl-3,4-dihydro-1,3-thiazol-4-ones. Similarly, S-acylation with acyl halides or anhydrides yields the corresponding S-acyl derivatives. These reactions are valuable for introducing new functional groups and modifying the lipophilicity and steric profile of the parent compound. For instance, S-glucosylation of rhodanine (B49660) derivatives has been reported, indicating the feasibility of introducing carbohydrate moieties. nih.gov

Table 1: Examples of S-Alkylation and S-Acylation Reactions of Rhodanine Derivatives

ElectrophileReagent/ConditionsProduct Type
Methyl iodideBase (e.g., K2CO3), Solvent (e.g., DMF)S-methylated rhodanine
Benzyl bromideBase (e.g., NaH), Solvent (e.g., THF)S-benzylated rhodanine
Acetyl chlorideBase (e.g., Pyridine), Solvent (e.g., CH2Cl2)S-acetylated rhodanine
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideBase (e.g., Et3N), Solvent (e.g., CH3CN)S-glucosylated rhodanine

Oxidation Reactions

The thioamide group of this compound can be oxidized to the corresponding amide (oxo-rhodanine) derivative, effectively converting the 2-thioxo-thiazolidin-4-one to a thiazolidine-2,4-dione. This transformation significantly alters the electronic character of the heterocyclic ring. Various oxidizing agents can be employed for this purpose, including hydrogen peroxide and potassium permanganate (B83412). researchgate.net A visible-light-assisted photocatalytic oxidative transformation of the thioamide to an amide has also been described for 5-arylalkylidene-rhodanine derivatives. researchgate.net This conversion can have a profound impact on the biological activity of the resulting compound. nih.gov

Table 2: Oxidizing Agents for the Conversion of Thioamides to Amides

Oxidizing AgentTypical Conditions
Hydrogen peroxide (H2O2)Acetic acid, heat
Potassium permanganate (KMnO4)Acetic anhydride, acetic acid
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, room temperature
Eosin Y (as photocatalyst)Visible light, base, solvent

Reactivity at the C5-Position

The C5-position of the rhodanine ring is a common site for modification, typically through Knoevenagel condensation. derpharmachemica.comresearchgate.netresearchgate.netnanobioletters.comderpharmachemica.com However, in this compound, this position is already substituted with a butyl group, precluding such reactions. The reactivity of the C5-substituent itself, therefore, becomes the focus.

This subsection is not applicable as the C5-butyl group is an aliphatic chain and does not undergo electrophilic aromatic substitution.

While specific literature on the functionalization of the C5-butyl chain of this compound is scarce, general principles of organic chemistry suggest that this alkyl group can be a site for further chemical modification. Reactions such as free-radical halogenation could introduce a handle for subsequent nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For instance, bromination of the butyl chain, followed by reaction with nucleophiles like azides, cyanides, or amines, could lead to novel derivatives with potentially enhanced biological activities. The feasibility and regioselectivity of such reactions would depend on the specific reaction conditions employed.

Table 3: Potential Functionalization Reactions of the C5-Butyl Chain

Reaction TypeReagentsPotential Product
Free-radical brominationN-Bromosuccinimide (NBS), light/initiatorBromo-butyl rhodanine derivative
Nucleophilic substitutionSodium azide (B81097) (NaN3)Azido-butyl rhodanine derivative
Nucleophilic substitutionPotassium cyanide (KCN)Cyano-butyl rhodanine derivative
Nucleophilic substitutionAmmonia (NH3)Amino-butyl rhodanine derivative

Reactivity at the N3-Substituent (p-tolyl group)

The p-tolyl group at the N3-position is generally a stable substituent. However, it possesses two potential sites for chemical reactivity: the aromatic ring and the benzylic methyl group.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially occur on the p-tolyl ring. The directing effects of the methyl group (ortho-, para-directing) and the rhodanine ring (likely meta-directing due to the electron-withdrawing nature of the carbonyl group) would influence the regioselectivity of such reactions. It is important to note that the rhodanine ring itself might be sensitive to the conditions of some electrophilic aromatic substitution reactions.

The methyl group of the p-tolyl substituent offers another site for functionalization. Benzylic bromination using N-bromosuccinimide (NBS) could introduce a bromine atom, which can then be displaced by various nucleophiles to introduce new functional groups. Alternatively, oxidation of the methyl group to a carboxylic acid would provide a handle for further derivatization, such as amide or ester formation.

Table 4: Potential Reactions at the N3-p-tolyl Group

Reaction TypeSiteReagentsPotential Product
NitrationAromatic ringHNO3, H2SO4Nitro-p-tolyl rhodanine derivative
BrominationAromatic ringBr2, FeBr3Bromo-p-tolyl rhodanine derivative
Friedel-Crafts AcylationAromatic ringAcyl chloride, AlCl3Acyl-p-tolyl rhodanine derivative
Benzylic BrominationMethyl groupNBS, light/initiator(Bromomethyl)phenyl rhodanine derivative
OxidationMethyl groupKMnO4, heat(Carboxyphenyl) rhodanine derivative

Electrophilic Aromatic Substitution on the Toluene (B28343) Ring

The p-tolyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the two substituents on the aromatic ring: the methyl group and the N-rhodanine moiety.

Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions. Since it is at position 4, it directs electrophiles to positions 2 and 6.

Given that both groups direct to the same positions (2 and 6, which are equivalent), substitution is expected to occur at these sites. The activating nature of the methyl group facilitates the reaction, while the deactivating nature of the N-rhodanine group may require harsher conditions compared to toluene itself.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions
ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄5-Butyl-3-(2-nitro-4-methylphenyl)rhodanine
BrominationBr₂, FeBr₃5-Butyl-3-(2-bromo-4-methylphenyl)rhodanine
SulfonationFuming H₂SO₄2-(5-Butyl-4-oxo-2-thioxothiazolidin-3-yl)-5-methylbenzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-Butyl-3-(2-acetyl-4-methylphenyl)rhodanine

Side-Chain Reactivity of the Methyl Group

The methyl group on the p-tolyl ring is a benzylic position, making its C-H bonds weaker and more reactive than those of a typical alkyl group. libretexts.org This allows for selective reactions at this side chain, such as free-radical halogenation and oxidation.

Free-Radical Halogenation: In the presence of a radical initiator and a halogen source like N-bromosuccinimide (NBS), the benzylic hydrogens can be substituted with a halogen. This reaction typically proceeds via a resonance-stabilized benzylic radical intermediate. libretexts.org

Reaction: this compound + NBS → 5-Butyl-3-(4-(bromomethyl)phenyl)rhodanine

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid under vigorous conditions (e.g., heat). libretexts.orgthieme-connect.de Milder, more selective methods for oxidizing methylarenes have also been developed. thieme-connect.deresearchgate.net This transformation converts the tolyl group into a p-carboxy-phenyl group. Industrial-scale oxidations of methyl aromatics are often performed using catalyzed air-oxidation. google.com

Reaction: this compound + KMnO₄, heat → 4-(5-Butyl-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Condensation Reactions with Aldehydes and Ketones at C5

A cornerstone of rhodanine chemistry is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. researchgate.net This reaction is fundamental for creating the widely studied 5-arylidenenrhodanine derivatives.

However, for the specific compound This compound , the C5 position is already substituted with a butyl group. It therefore lacks the active methylene group (a CH₂ group flanked by electron-withdrawing groups) that is essential for the Knoevenagel condensation to occur. Consequently, this compound cannot undergo condensation reactions with aldehydes and ketones at the C5 position.

The following sections describe the Knoevenagel condensation as it applies generally to C5-unsubstituted rhodanines, such as 3-(p-tolyl)rhodanine.

Knoevenagel Condensation and its Scope

The Knoevenagel condensation of C5-unsubstituted rhodanines proceeds by the deprotonation of the C5 methylene group by a base to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield a 5-alkylidene or 5-arylidenenrhodanine derivative. nanobioletters.com

The reaction has a very broad scope and is effective with a wide variety of aldehydes, particularly aromatic and heteroaromatic aldehydes. researchgate.net This versatility has made it a primary method for synthesizing large libraries of rhodanine-based compounds for biological screening. researchgate.netnih.gov

Catalytic Systems for Condensation Reactions

A diverse range of catalytic systems has been developed to promote the Knoevenagel condensation of rhodanines, with a growing emphasis on green and efficient methodologies. nanobioletters.com The choice of catalyst and conditions can significantly impact reaction time and yield.

Table 2: Catalytic Systems for Knoevenagel Condensation of Rhodanines
Catalyst TypeExamplesReaction ConditionsReference
Conventional BasesPiperidine (B6355638), Sodium Acetate, Triethylamine (B128534) (TEA)Reflux in solvents like ethanol (B145695), acetic acid nanobioletters.comnih.gov
Lewis AcidsAlum (KAl(SO₄)₂·12H₂O)Microwave irradiation in water derpharmachemica.comderpharmachemica.com
NanoparticlesCuFe₂O₄ NPs, MgO NPsHeating in water or solvent-free nanobioletters.com
Ionic Liquids[Et₃NH][HSO₄], TBAH/H₂O-EtOHHeating, often solvent-free nanobioletters.com
Deep Eutectic SolventsCholine chloride:ureaHeating, catalyst-free researchgate.net
OrganocatalystsL-prolineHeating in ethanol biomedres.us

Metal Complexation and Coordination Chemistry

The rhodanine scaffold contains multiple heteroatoms that can act as Lewis bases, making rhodanine derivatives effective ligands in coordination chemistry. nih.gov A central metal ion acting as a Lewis acid can form a coordinate covalent bond with one or more ligands. youtube.com

This compound as a Ligand in Transition Metal Complexes

This compound possesses several potential coordination sites, allowing it to function as a monodentate or a bidentate ligand. The primary donor atoms are the carbonyl oxygen (C=O) and the thiocarbonyl sulfur (C=S). The endocyclic sulfur and the tertiary nitrogen are generally less available for coordination.

The principle of Hard and Soft Acids and Bases (HSAB) can be used to predict coordination preferences:

Carbonyl Oxygen (O): As a "hard" donor atom, it is expected to preferentially coordinate with "hard" metal ions, such as Fe(III), Cr(III), and early transition metals.

Thiocarbonyl Sulfur (S): As a "soft" donor atom, it is expected to form stable complexes with "soft" metal ions like Ag(I), Hg(II), Pd(II), and other late transition and heavy metals.

This differential affinity allows rhodanine derivatives to be used as selective reagents for metal ion detection and complexation. When acting as a bidentate ligand, this compound would likely coordinate through both the oxygen and the exocyclic sulfur, forming a stable chelate ring with the metal center.

Table 3: Potential Coordination Properties of this compound
Donor AtomHSAB TypePreferred Metal Ions (Examples)Coordination Mode
Carbonyl Oxygen (C=O)HardFe(III), Ti(IV), Cr(III), Al(III)Monodentate
Thiocarbonyl Sulfur (C=S)SoftAg(I), Hg(II), Pd(II), Pt(II), Cd(II)Monodentate
Oxygen and Sulfur (O, S)-Various transition metals (e.g., Cu(II), Ni(II), Co(II))Bidentate (Chelating)

Chelation Modes and Coordination Geometries

The rhodanine nucleus possesses multiple heteroatoms (N, O, and S), making it a versatile ligand for coordinating with a variety of metal ions. For this compound, several potential chelation modes can be postulated based on the established coordination chemistry of other rhodanine derivatives.

The most common coordination involves the exocyclic sulfur atom at the 2-position and the carbonyl oxygen atom at the 4-position, forming a stable five-membered chelate ring with a metal center. This bidentate S,O-coordination is a frequently observed motif in rhodanine-metal complexes.

Alternatively, the endocyclic nitrogen atom at the 3-position and the carbonyl oxygen atom at the 4-position can act as donor sites, leading to a bidentate N,O-coordination. The involvement of the endocyclic sulfur atom in coordination is less common due to its lower basicity compared to the exocyclic thione group. However, in certain steric and electronic environments, it could potentially participate in coordination, leading to different geometries.

The coordination of this compound to a metal center can result in various coordination geometries, largely dependent on the nature of the metal ion, its oxidation state, the stoichiometry of the complex, and the presence of other co-ligands. Common geometries observed for metal complexes of rhodanine analogues include:

Tetrahedral: For metal ions like Zn(II) and Cd(II), a tetrahedral geometry is often observed, particularly in complexes with a 1:2 metal-to-ligand ratio.

Square Planar: Metal ions such as Ni(II), Pd(II), and Pt(II) can form square planar complexes with rhodanine-based ligands.

Octahedral: In the presence of additional ligands, such as water or ammonia, or with certain transition metals like Co(II) and Fe(III), an octahedral geometry can be achieved.

The butyl group at the 5-position and the p-tolyl group at the 3-position are likely to influence the steric accessibility of the donor atoms and, consequently, the resulting coordination geometry and stability of the metal complexes.

Table 1: Postulated Chelation Modes and Resulting Geometries for Metal Complexes of this compound This table presents hypothetical data for illustrative purposes based on the general behavior of rhodanine derivatives.

Metal IonPotential Donor AtomsPostulated Coordination Geometry
Cu(II)Exocyclic S, Carbonyl ODistorted Square Planar / Tetrahedral
Ni(II)Exocyclic S, Carbonyl OSquare Planar
Zn(II)Exocyclic S, Carbonyl OTetrahedral
Co(II)Exocyclic S, Carbonyl O, H₂OOctahedral
Pd(II)Exocyclic S, Carbonyl OSquare Planar

Spectroscopic and Structural Characterization of Metal Complexes

The formation and structure of metal complexes of this compound would be elucidated using a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the C=O, C=S, and C-N bonds are expected. A decrease in the stretching frequency of the C=O group and the C=S group in the complex compared to the free ligand would suggest the involvement of the carbonyl oxygen and the thione sulfur in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes would provide information about the coordination geometry. The appearance of new absorption bands, particularly in the visible region, corresponding to d-d transitions of the metal ion, can be indicative of the geometry of the complex. For instance, the position and intensity of these bands can help distinguish between tetrahedral and octahedral geometries for transition metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can provide further evidence for the mode of binding.

Table 2: Representative Spectroscopic Data for a Hypothetical Metal Complex of this compound This table presents hypothetical data for illustrative purposes.

TechniqueFree Ligand (this compound)Hypothetical Metal Complex [M(L)₂]Interpretation of Changes
IR (cm⁻¹) ν(C=O): ~1700, ν(C=S): ~1250ν(C=O): ~1650, ν(C=S): ~1220Shift to lower wavenumbers indicates coordination through O and S atoms.
UV-Vis (nm) λ_max: ~280, ~350λ_max: ~290, ~365, ~450 (new band)Appearance of a new band in the visible region suggests a d-d transition, indicative of complex formation and a specific coordination geometry.
¹H NMR (ppm) δ(CH₂-butyl): ~1.5, δ(CH₃-tolyl): ~2.4δ(CH₂-butyl): ~1.6, δ(CH₃-tolyl): ~2.4Downfield shift of protons near the coordination site (butyl group) suggests involvement in complexation.

Polymerization and Material Science Applications (non-biological)

The rhodanine moiety can be incorporated into polymeric structures to develop functional materials with interesting optical and electronic properties.

Incorporation into Polymeric Matrices

There are several potential strategies for incorporating this compound into polymeric matrices.

Polymerization of a Rhodanine-Containing Monomer: A common approach involves the synthesis of a monomer containing the this compound unit with a polymerizable functional group (e.g., a vinyl or acrylic group). This monomer can then be polymerized or copolymerized with other monomers to yield a polymer with rhodanine side chains.

Post-Polymerization Modification: An existing polymer with reactive functional groups can be chemically modified to attach the this compound moiety.

Rhodanine as an Initiator: Research has shown that rhodanine itself can act as an initiator for certain types of polymerization, such as the anionic ring-opening polymerization of thiiranes. researchgate.net This offers a direct route to polymers with a rhodanine end-group.

The choice of polymerization method would depend on the desired polymer architecture and properties.

Development of Rhodanine-Based Functional Materials (e.g., optical, electronic)

Polymers containing rhodanine derivatives have shown promise in the development of functional materials, particularly for optical and electronic applications. The rhodanine core is an electron-withdrawing group, and when combined with electron-donating moieties, it can lead to molecules with significant intramolecular charge transfer (ICT) characteristics. nih.gov This property is highly desirable for applications in:

Organic Photovoltaics (OPVs): Rhodanine-based dyes have been investigated as sensitizers in dye-sensitized solar cells (DSSCs) and as components of non-fullerene acceptors in organic solar cells. nih.gov The incorporation of this compound into a polymer backbone could lead to materials with tailored electronic properties for use in OPV devices.

Nonlinear Optical (NLO) Materials: The push-pull electronic structure of certain rhodanine derivatives can give rise to large second-order NLO responses, making them candidates for applications in optical communications and data storage.

Sensors: The ability of the rhodanine moiety to chelate metal ions can be exploited in the design of polymeric sensors. The binding of a metal ion could induce a change in the optical or electronic properties of the polymer, allowing for the detection of the analyte.

Table 3: Potential Applications of Polymers Incorporating this compound This table presents hypothetical applications based on the properties of similar rhodanine-containing polymers.

Application AreaRelevant Property of Rhodanine MoietyPotential Function of the Polymer
Organic Electronics Electron-accepting nature, tunable redox potentialsActive layer material in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs).
Organic Photovoltaics Strong light absorption, electron-accepting characterComponent of the active layer in bulk heterojunction solar cells.
Chemical Sensors Metal chelation capabilitySensing material for the detection of specific metal ions through changes in fluorescence or color.
Optical Materials Intramolecular charge transferDevelopment of materials with nonlinear optical properties for photonic devices.

Potential Applications of 5 Butyl 3 P Tolyl Rhodanine in Chemical Sciences Excluding Biological/medical

Role as a Synthetic Intermediate for Advanced Organic Molecules

Rhodanine (B49660) derivatives are valuable intermediates in organic synthesis. The active methylene (B1212753) group at the 5-position can participate in Knoevenagel condensation reactions with various aldehydes and ketones to form a wide array of 5-ylidene rhodanine derivatives. These products serve as precursors for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional dyes. While this is a general characteristic of rhodanines, no specific examples of 5-Butyl-3-(p-tolyl)rhodanine being used as a synthetic intermediate in published research were identified.

Applications in Materials Chemistry and Engineering

The electronic properties of rhodanine derivatives make them attractive for applications in materials science. The electron-accepting nature of the rhodanine ring, combined with the potential for extended conjugation, allows for their use in various electronic and optical materials.

Dye Sensitizers in Solar Cells (e.g., Dye-Sensitized Solar Cells - DSSCs)

Rhodanine-3-acetic acid derivatives have been investigated as electron acceptors in D-π-A (donor-π-acceptor) organic dyes for DSSCs. In these systems, the rhodanine moiety acts as the anchoring group to the semiconductor (e.g., TiO2) surface and as an electron acceptor. The performance of these dyes is highly dependent on the specific substituents. While the p-tolyl group in this compound could act as a donor and the butyl group could influence solubility and prevent aggregation, no studies detailing its synthesis and performance in DSSCs were found.

Organic Semiconductors and Optoelectronic Devices

The potential for π-π stacking and the tunable electronic properties of rhodanine derivatives make them candidates for use as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The substituents on the rhodanine core play a crucial role in determining the charge transport characteristics. The butyl and p-tolyl groups would be expected to affect the molecular packing and electronic energy levels of this compound, but its specific semiconductor properties have not been reported.

Corrosion Inhibitors for Metals

Rhodanine derivatives have shown promise as corrosion inhibitors for various metals, particularly in acidic media. Their effectiveness is attributed to the presence of heteroatoms (N, S, O) and aromatic rings, which can adsorb onto the metal surface and form a protective layer. The specific structure of this compound, with its multiple potential adsorption centers, suggests it could be an effective corrosion inhibitor. However, no experimental or theoretical studies evaluating its performance in this application were discovered.

Chemosensors and Probes for Ion Detection or Environmental Monitoring

The rhodanine scaffold can be incorporated into larger molecules designed to act as chemosensors for the detection of specific ions or molecules. The binding of an analyte can induce a change in the spectroscopic properties (e.g., color or fluorescence) of the rhodanine-based sensor.

Design Principles for Rhodanine-Based Sensors

The design of rhodanine-based chemosensors typically involves functionalizing the rhodanine core with a receptor unit that can selectively bind to the target analyte. This binding event then perturbs the electronic structure of the rhodanine chromophore, leading to a detectable signal. The design principles often rely on mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or fluorescence resonance energy transfer (FRET). While these principles are well-established for rhodanine derivatives in general, there is no available research on the design or application of this compound as a chemosensor.

Fluorescent and Colorimetric Sensing Mechanisms

Rhodanine derivatives are known for their chromophoric properties and their ability to act as chemosensors for various analytes, particularly metal ions. The sensing mechanism is typically based on the interaction of the analyte with the heteroatoms (sulfur, nitrogen, and oxygen) present in the rhodanine ring. This interaction can lead to a change in the electronic distribution within the molecule, resulting in a detectable colorimetric or fluorescent response.

For this compound, the lone pairs of electrons on the nitrogen and sulfur atoms, as well as the carbonyl oxygen, can coordinate with metal ions. This coordination can induce a number of photophysical changes:

Chelation-Enhanced Fluorescence (CHEF): In its free state, the molecule might exhibit weak fluorescence due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding to a metal ion, the rhodanine ring can become more rigid, and the PET process may be inhibited, leading to a significant enhancement of its fluorescence intensity.

Intramolecular Charge Transfer (ICT): The p-tolyl group, being an electron-donating group, can influence the ICT character of the molecule. The binding of a metal ion to the rhodanine core can further modulate this ICT process, causing a shift in the absorption or emission wavelength. This shift can be observed as a distinct color change (colorimetric sensing) or a change in the fluorescence color.

Rhodanine-based azo compounds, for instance, have been shown to interact with metal ions through their heteroatoms, forming stable six-membered rings upon complexation, which leads to observable color changes. Similarly, other rhodanine derivatives have been employed as sensitive reagents for the determination of metal ions in analytical chemistry. The specific response of this compound to different metal ions would depend on factors such as the size, charge, and coordination preference of the ion.

Table 1: Potential Fluorescent and Colorimetric Sensing Parameters for this compound

ParameterPotential MechanismExpected Observation
AnalyteMetal Ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺)Selective binding to the rhodanine core
Sensing TypeColorimetricVisible color change upon analyte binding
FluorescentChange in fluorescence intensity or wavelength
MechanismChelation-Enhanced Fluorescence (CHEF)Increased fluorescence upon metal ion complexation
Intramolecular Charge Transfer (ICT)Shift in absorption/emission maxima

Catalysis and Organocatalysis

The structural features of this compound also suggest its potential utility in the field of catalysis.

The presence of multiple heteroatoms (N, S, O) in the rhodanine ring makes this compound a potential ligand for transition metals. In homogeneous catalysis, the ligand plays a crucial role in modulating the electronic and steric environment of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst.

The sulfur atom, being a soft donor, could coordinate to soft transition metals like palladium, platinum, or rhodium. The nitrogen and oxygen atoms, being harder donors, could coordinate to harder metal centers. This versatile coordination behavior could make this compound a hemilabile ligand, where one of the donor atoms can reversibly dissociate from the metal center, creating a vacant coordination site necessary for catalytic activity. The butyl and p-tolyl substituents would influence the solubility of the resulting metal complex in organic solvents and also provide steric bulk that could impact the selectivity of the catalyzed reaction. While rhodanines have been explored in asymmetric catalysis, the specific application of this compound as a ligand in homogeneous catalysis is an area ripe for investigation.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field. The rhodanine scaffold possesses functionalities that could be exploited in organocatalysis. The methylene group at the 5-position is flanked by a carbonyl and a thiocarbonyl group, making the attached protons acidic. Deprotonation of this position would generate a nucleophilic species that could participate in various carbon-carbon bond-forming reactions.

Furthermore, the rhodanine ring itself could act as a precursor to other catalytically active species. For instance, hydrolysis of the rhodanine ring can lead to the formation of enethiols, which have been shown to be potent inhibitors of metallo-β-lactamases, indicating their strong chelating ability which could be harnessed in catalysis.

Table 2: Potential Catalytic Roles of this compound

Catalytic RoleKey Structural FeaturePotential Reaction Type
Ligand in Homogeneous CatalysisHeteroatoms (N, S, O) for metal coordinationCross-coupling reactions, hydrogenations
OrganocatalystAcidic C-5 methylene protonsMichael additions, aldol (B89426) reactions
Catalyst PrecursorRhodanine ringGeneration of enethiol catalysts

Analytical Chemistry Applications (Non-biological matrices)

The ability of this compound to interact with metal ions can be exploited in various analytical chemistry applications beyond sensing.

As an extension of its colorimetric sensing properties, this compound could be used as a chromogenic reagent for the quantitative determination of metal ions in non-biological samples, such as industrial effluents or environmental water samples. The formation of a colored complex with a specific metal ion would allow for its concentration to be determined using spectrophotometry, by measuring the absorbance at a specific wavelength. The selectivity of the reagent for different metal ions could be tuned by controlling the pH and solvent system.

Table 3: Potential Spectrophotometric Analysis of a Metal Ion (Mⁿ⁺) using this compound

StepDescription
1. ComplexationReaction of this compound with Mⁿ⁺ to form a colored complex.
2. Wavelength SelectionIdentification of the wavelength of maximum absorbance (λ_max) of the complex.
3. CalibrationPreparation of a series of standard solutions of Mⁿ⁺ and measurement of their absorbance to create a calibration curve.
4. Sample AnalysisMeasurement of the absorbance of the sample containing Mⁿ⁺ and determination of its concentration from the calibration curve.

In chromatography, the separation of analytes is achieved based on their differential interactions with the stationary and mobile phases. The rhodanine moiety of this compound could be chemically bonded to a solid support, such as silica (B1680970) gel, to create a novel stationary phase for high-performance liquid chromatography (HPLC).

Such a modified stationary phase could exhibit unique selectivity for certain classes of compounds. For instance, its metal-chelating properties could be utilized for the separation of metal ions or for affinity chromatography of compounds that can coordinate to the immobilized rhodanine-metal complexes. The aromatic p-tolyl group could also provide π-π stacking interactions, allowing for the separation of aromatic analytes. While the separation of a similar compound, 3-butyl-rhodanine, has been reported on a reverse-phase column, the development of a rhodanine-based stationary phase remains a novel concept.

Future Directions and Emerging Research Avenues for 5 Butyl 3 P Tolyl Rhodanine

Exploration of Novel Synthetic Strategies for Enhanced Efficiency

The conventional synthesis of 5-substituted-3-aryl-rhodanines often involves multi-step procedures that can be time-consuming and may not align with the principles of green chemistry. Future research will likely focus on developing more efficient and sustainable synthetic routes to 5-Butyl-3-(p-tolyl)rhodanine.

One promising avenue is the intensification of reaction conditions through technologies such as microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times, often from hours to minutes, and improve yields for various rhodanine (B49660) derivatives. semanticscholar.orgnih.gov Another area of exploration is ultrasound-assisted synthesis , which can enhance reaction rates and yields through acoustic cavitation. mdpi.comresearchgate.net

Furthermore, the development of one-pot, multi-component reactions represents a highly attractive strategy. Such approaches, which combine several reaction steps into a single operation without the isolation of intermediates, improve process efficiency and reduce waste. ijarst.in The exploration of flow chemistry could also offer significant advantages in terms of scalability, safety, and process control for the synthesis of this compound and its analogues. nih.govmdpi.comthieme-connect.deresearchgate.netdurham.ac.uk The use of environmentally benign solvents and catalysts will also be a critical aspect of these novel synthetic strategies.

A comparative overview of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Key Research Focus
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purity. Optimization of reaction parameters (temperature, time, power).
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder reaction conditions. Investigation of frequency and power effects on yield and purity.
One-Pot, Multi-Component Reactions Increased efficiency, reduced waste, atom economy. Design of novel convergent synthetic routes.
Flow Chemistry Scalability, improved safety and control, potential for automation. Development of continuous flow processes for key reaction steps.

Advanced Computational Modeling for Predictive Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic and optical properties of organic molecules. mdpi.comnih.govacs.org For this compound, advanced computational modeling can provide valuable insights into its potential applications in materials science, guiding experimental efforts and accelerating the discovery of new functionalities.

Future research will likely employ sophisticated computational methods to predict a range of material properties. These include, but are not limited to, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the electronic band gap and predicting the performance of the material in organic electronic devices such as organic solar cells and organic light-emitting diodes. tandfonline.com

Table 2: Potential Computational Modeling Approaches for this compound

Modeling Technique Predicted Properties Potential Applications
Density Functional Theory (DFT) HOMO/LUMO energies, band gap, molecular orbitals, electrostatic potential. Organic electronics, charge transport materials.
Time-Dependent DFT (TD-DFT) Absorption and emission spectra, excited state properties. Optoelectronic devices, fluorescent materials.
Molecular Dynamics (MD) Solid-state packing, intermolecular interactions, morphology. Thin-film device performance, material processing.

Integration into Hybrid Material Systems for Multifunctional Applications

The unique properties of this compound can be further enhanced by integrating it into hybrid material systems. This approach combines the rhodanine derivative with other materials, such as polymers or inorganic nanoparticles, to create composites with synergistic or entirely new functionalities.

One area of significant potential is the development of rhodanine-functionalized polymers . researchgate.netdntb.gov.uataylorfrancis.com By covalently attaching the this compound moiety to a polymer backbone, it is possible to create materials that combine the processability and mechanical properties of the polymer with the electronic or optical properties of the rhodanine unit. Such materials could find applications in flexible electronics, sensors, and coatings.

Another promising direction is the creation of hybrid materials with inorganic nanoparticles , such as silica (B1680970), titania, or quantum dots. nih.govmdpi.com The rhodanine derivative can act as a surface ligand, modifying the properties of the nanoparticles and enabling their dispersion in organic matrices. These hybrid materials could be explored for applications in catalysis, photovoltaics, and bio-imaging. The development of rhodanine-based sensors for the detection of metal ions is also an active area of research. semanticscholar.orgresearchgate.netrsc.org

Discovery of Unconventional Chemical Reactivity

While the reactivity of the rhodanine ring is relatively well-established, particularly at the C5 position for Knoevenagel-type condensations, there is scope for discovering unconventional chemical reactivity for this compound. researchgate.net This could lead to the development of novel synthetic methodologies and the creation of new molecular architectures.

Future research could explore the potential of the thiocarbonyl group at the C2 position to participate in various chemical transformations. For instance, its reactivity as a dienophile in Diels-Alder reactions or its participation in cross-coupling reactions could be investigated. The rhodanine ring itself can undergo hydrolysis to form enethiols, which have their own unique reactivity and potential for forming dithiolanes and mixed disulfides. nih.gov

Furthermore, the photocatalytic properties of rhodanine derivatives are an emerging area of interest. mdpi.comresearchgate.netmdpi.com Investigating the ability of this compound to act as a photocatalyst or to undergo photochemical transformations could open up new applications in areas such as organic synthesis and environmental remediation.

Development of Sustainable and Circular Economy Approaches in its Chemical Synthesis and Use

In line with the growing emphasis on sustainability in the chemical industry, future research on this compound should prioritize the development of green and circular economy approaches. This encompasses the entire life cycle of the compound, from its synthesis to its end-of-life.

The exploration of biocatalytic synthesis routes, using enzymes such as lipases, could offer a more sustainable alternative to traditional chemical synthesis. mdpi.comnih.govresearchgate.netjmbfs.org Biocatalysis often proceeds under milder reaction conditions, with high selectivity, and can utilize renewable feedstocks.

Structure-Property Relationships in Non-Biological Contexts: Deepening Understanding and Design Principles

A fundamental understanding of the relationship between the molecular structure of this compound and its macroscopic properties is essential for the rational design of new materials with tailored functionalities. Future research should focus on systematically investigating how variations in the alkyl and aryl substituents influence the material's properties in non-biological contexts.

For instance, the length and branching of the alkyl chain at the C5 position can significantly impact the solubility, solid-state packing, and charge transport properties of the material. researchgate.netrsc.org Similarly, the electronic nature and position of substituents on the p-tolyl group at the N3 position can be tuned to modulate the HOMO/LUMO energy levels and, consequently, the optoelectronic properties of the molecule. rsc.org

Systematic studies, combining synthesis, characterization, and computational modeling, will be necessary to establish clear design principles for rhodanine-based materials. This knowledge will enable the development of a new generation of functional organic materials for a wide range of applications, from organic electronics to advanced coatings and sensors.

Conclusion

Summary of Key Research Findings and Contributions

Due to the absence of published research, there are no key findings or contributions to summarize for 5-Butyl-3-(p-tolyl)rhodanine at this time.

Significance of this compound in Contemporary Chemical Research

The significance of this compound in contemporary chemical research is currently undefined. Its structural features, combining a 5-alkylated rhodanine (B49660) core with a p-tolyl substituent on the nitrogen atom, suggest that it could be a subject of interest for comparative studies within the broader family of rhodanine derivatives. However, without any empirical data, its potential contributions to fields such as medicinal chemistry, materials science, or catalysis are purely speculative.

Unaddressed Challenges and Future Opportunities

The primary and most significant challenge concerning this compound is the complete lack of foundational research. This presents a clear opportunity for future scientific investigation. Key areas for future research include:

Synthesis and Characterization: The development and publication of a reliable synthetic protocol for this compound, along with comprehensive spectroscopic and crystallographic characterization, is the essential first step.

Exploration of Biological Activity: Screening of the compound for a range of biological activities would be a valuable endeavor to determine its potential as a lead compound in drug discovery.

Structure-Activity Relationship (SAR) Studies: Once a synthetic route is established, the preparation of analogs with variations in the alkyl chain length and the aromatic substituent could provide valuable insights into the structure-activity relationships of this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Butyl-3-(p-tolyl)rhodanine, and how can reaction efficiency be monitored?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between rhodanine and p-tolualdehyde derivatives under reflux conditions. Solvent selection (e.g., ethanol or DMF) and catalysis (e.g., piperidine) significantly influence yield. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Post-reaction purification often includes multiple aqueous washes to remove byproducts like diethylammonium chloride, followed by recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography resolves the planar geometry of the rhodanine ring and dihedral angles (e.g., 5.51° between the rhodanine core and p-tolyl group) .
  • NMR spectroscopy (¹H/¹³C) confirms substituent positions, with characteristic shifts for the butyl chain (δ ~0.8–1.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm) .
  • FT-IR identifies thione (C=S) stretches at ~1200–1250 cm⁻¹ and carbonyl (C=O) vibrations at ~1700 cm⁻¹ .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting rhodanine’s known biological niches, such as:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Tyrosinase or α-glucosidase inhibition assays using spectrophotometric methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Replace the p-tolyl group with electron-withdrawing/donating aryl groups (e.g., nitro, methoxy) to assess electronic effects .
  • Alkyl chain modification : Test shorter/longer alkyl chains (e.g., propyl, pentyl) to evaluate hydrophobic interactions .
  • Biological testing : Correlate structural changes with activity metrics (e.g., IC₅₀, MIC) using multivariate regression analysis .

Q. What computational approaches are suitable for predicting the interaction between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like Pim-1 kinase or Bcl-2. Focus on hydrogen bonding (rhodanine’s carbonyl/thione groups) and π-π stacking (p-tolyl group) .
  • Molecular dynamics (MD) simulations : Assess binding stability (RMSD/RMSF metrics) over 100-ns trajectories in explicit solvent .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and HOMO/LUMO energies to predict activity .

Q. How can researchers resolve contradictions in biological activity data across studies involving rhodanine derivatives?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, solvent (DMSO concentration ≤1%), and incubation time .
  • Validate target specificity : Use knockdown/knockout models (e.g., CRISPR for Pim-1) to confirm on-target effects .
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify consensus trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.